

Nilutamide polymorphic forms crystal structure

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Compound Focus: Nilutamide

CAS No.: 63612-50-0

Cat. No.: S548659

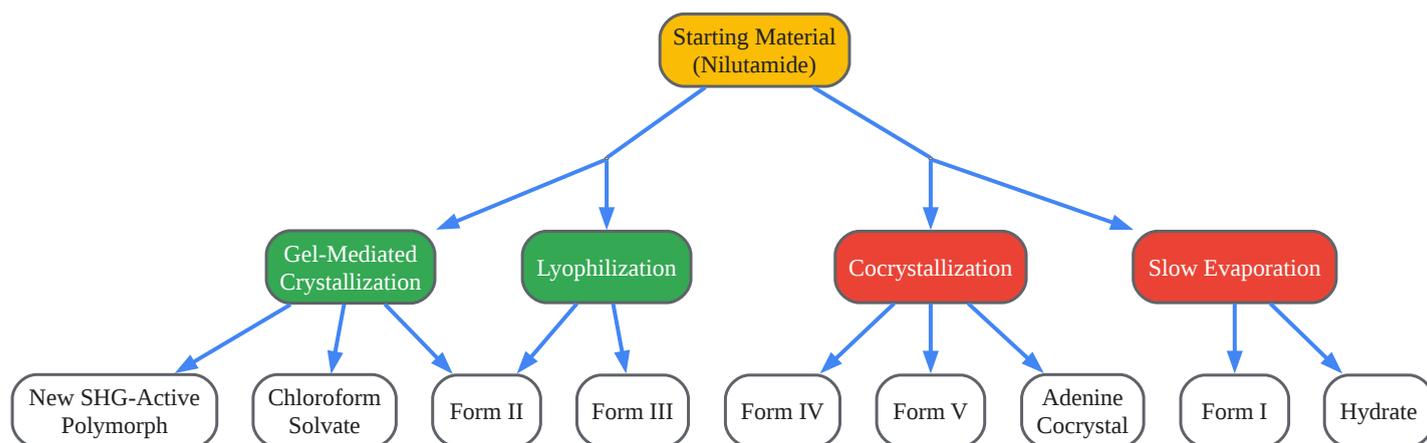
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Nilutamide Polymorphs and Solid Forms

| Solid Form | Crystal System / Description | Z' (Molecules in Asymmetric Unit) | Relative Stability & Key Properties |
|-----------------------------|---|-----------------------------------|---|
| Form I (Commercial Form) | Information missing | Z' = 1 [1] | Thermodynamically most stable form; monotropically related to Form II [2]. |
| Form II | Information missing | Z' = 1 [1] | Metastable; can be selectively crystallized via FmocFF organogels at ambient temperature [3]. |
| Form III | Information missing | Z' = 1 [1] | "Elusive nature"; limited experimental data available [2]. |
| Form IV | Information missing | Z' = 3 [1] [4] | New polymorph; bulk phase-pure material difficult to obtain [1] [4]. |
| Form V | Information missing | Z' = 2 [1] [4] | New polymorph; bulk phase-pure material difficult to obtain [1] [4]. |
| Nilutamide Hydrate | [Nil·H ₂ O] (2:0.57) [1] [4] | Not Specified | Undergoes phase transformation to Form II upon heating [1] [4]. |

| Solid Form | Crystal System / Description | Z' (Molecules in Asymmetric Unit) | Relative Stability & Key Properties |
|-------------------------------|------------------------------|-----------------------------------|---|
| Nilutamide-Chloroform Solvate | Solvate Structure | Not Specified | First single-crystal structure reported; obtained via gel-mediated crystallization [3]. |
| Cocrystal with Adenine | [Nil + Adn] (1:1) [1] [4] | Not Specified | Higher thermodynamic solubility than parent nilutamide [1] [4]. |

The relationships between different solid forms and the methods used to obtain them can be visualized in the following workflow:



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Figure 1: Experimental pathways for obtaining **nilutamide** solid forms. Methods like gel-mediated crystallization and lyophilization can access metastable polymorphs [2] [3], while cocrystallization yields new forms and cocrystals [1].

Detailed Experimental Protocols

Gel-Mediated Crystallization for Polymorph Control

This advanced method uses a supramolecular gelator to create a confined environment that controls crystal nucleation and growth, enabling access to metastable forms under mild conditions [3].

- **Gel Preparation:** FmocFF is dissolved in various organic solvents (e.g., acetonitrile, chloroform, alcohols) at concentrations of 10-20 mg/mL to form stable, self-supporting organogels [3].
- **Crystallization Setup:** A supersaturated solution of **nilutamide** is prepared in the same solvent at elevated temperatures (e.g., 25°C or 35°C). FmocFF is then added, and the mixture is cooled to room temperature to form the gel, encapsulating the drug [3].
- **Outcome:** Crystals typically form within the gel matrix over 2-5 days. Using an FmocFF/acetonitrile gel system allows for the selective crystallization of pure Form II at ambient temperature, which is difficult to achieve by other methods [3].

Cocrystallization to Discover New Solid Forms

This technique aims to form new crystalline structures by combining **nilutamide** with complementary cofomers [1] [4].

- **Method:** **Nilutamide** is combined with cofomers like adenine (Adn) or orotic acid monohydrate (OMH) using techniques such as slow evaporation, grinding, or slurry methods [1] [4].
- **Outcome:** This approach can result in the formation of cocrystals (e.g., the [Nil+Adn] (1:1) cocrystal) but may also serendipitously yield new polymorphs of **nilutamide** itself (Forms IV and V) [1] [4].

Structural Characterization Techniques

Accurate identification of polymorphs relies on a suite of analytical techniques [1] [3] [5]:

- **Single-Crystal X-ray Diffraction (SXRD):** The definitive method for determining the three-dimensional atomic arrangement and crystal structure [1] [3].
- **Powder X-ray Diffraction (PXRD):** Used for "fingerprinting" and identifying different crystalline phases in bulk powder samples [3].
- **Thermal Analysis:** Differential Scanning Calorimetry (DSC) monitors phase transformations, such as the conversion of the hydrate to Form II [1] [3].
- **Vibrational Spectroscopy:** Fourier-Transform Infrared (FTIR) spectroscopy, particularly in the far-IR region (400-100 cm^{-1}), is highly sensitive to lattice vibrations and effective for discriminating between polymorphs [5].
- **Second-Harmonic Generation (SHG) Microscopy:** A powerful tool for detecting non-centrosymmetric crystal structures, which was used as evidence for a potential new **nilutamide** polymorph [3].

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